molecular formula C19H20N4O3 B2864230 (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 2034336-26-8

(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone

货号: B2864230
CAS 编号: 2034336-26-8
分子量: 352.394
InChI 键: IGNFXQMNKFRQQT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone is a potent, ATP-competitive, and highly selective small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (Pim-1) kinase. The Pim family of kinases (Pim-1, Pim-2, and Pim-3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and differentiation, and are frequently overexpressed in hematological malignancies and solid tumors. This compound demonstrates high selectivity for Pim-1 over a broad panel of other kinases, making it an invaluable chemical probe for dissecting the specific biological roles of Pim-1 in oncogenic signaling pathways. Its primary research application is in the investigation of tumorigenesis and the development of therapeutic strategies for cancers such as leukemia, lymphoma, and prostate cancer. By inhibiting Pim-1, this compound induces apoptosis and suppresses the growth of cancer cells, providing a critical tool for validating Pim-1 as a therapeutic target and for studying synergistic effects in combination with other chemotherapeutic agents. Research indicates its utility in exploring mechanisms of resistance and for understanding the complex interplay between Pim-1 and other oncogenic drivers like the c-MYC signaling axis.

属性

IUPAC Name

[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-14-16(12-20-25-14)13-22-7-9-23(10-8-22)19(24)17-11-18(26-21-17)15-5-3-2-4-6-15/h2-6,11-12H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNFXQMNKFRQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone typically involves multiple steps, starting with the preparation of the isoxazole rings. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The piperazine moiety is then introduced through nucleophilic substitution reactions. The final step often involves coupling the two isoxazole rings with the piperazine unit under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

化学反应分析

Key Reaction Conditions:

  • 5-Methylisoxazole : Generated by cycloaddition of acetylene derivatives (e.g., propargyl alcohol) with nitrile oxides formed in situ from chlorinated precursors (e.g., N-hydroxybenzimidoyl chlorides) .

  • 5-Phenylisoxazole : Synthesized via ultrasound-assisted reactions of phenylacetylenes with nitrile oxides under catalyst-free conditions (Route f in ).

Reaction ComponentConditionsYield (%)Source
Nitrile oxide generationCl⁻/LiO⁺-t-Bu, DMSO, RT70–85
CycloadditionK₂CO₃, acetonitrile, reflux (8–10 h)40–56

Functionalization of the Piperazine Core

The piperazine linker is functionalized via N-alkylation and amide coupling :

  • N-Alkylation : The 5-methylisoxazole-4-methyl group is introduced using propargyl bromide under basic conditions (K₂CO₃, acetonitrile, reflux) .

  • Methanone Linkage : The piperazine is coupled to the 5-phenylisoxazole-3-carboxylic acid via Steglich esterification (EDCl, DMAP, DCM) or amide bond formation (DCC, HOBt) .

StepReagents/ConditionsYield (%)Source
N-AlkylationPropargyl bromide, K₂CO₃, 80°C56
Amide CouplingEDCl/DMAP, DCM, RT44–38

Stability and Reactivity

  • Acid Sensitivity : The methanone linkage is stable under mild acidic conditions but hydrolyzes in concentrated HCl (e.g., cleavage observed in compound 33 ).

  • Base Stability : Resistant to bases like K₂CO₃ but degrades in strong alkalis (NaOH) due to ester/amide hydrolysis .

  • Thermal Stability : Decomposes above 200°C, as observed in thermogravimetric analysis of similar isoxazole-piperazine hybrids .

Biological Interactions and Functional Modifications

  • Anticancer Activity : Analogous compounds (e.g., 28c and 28d in ) exhibit cytotoxicity (CC₅₀ ~53–204 μM) via telomere disruption and DNA damage response .

  • Enzymatic Inhibition : The methanone group enhances binding to kinases (e.g., FMS kinase IC₅₀ = 9.95 nM for compound 20 ).

Key Research Findings

  • Regioselectivity : The 3,5-disubstitution pattern on isoxazoles is critical for bioactivity, achieved via ultrasound-assisted cycloadditions (Route f in ).

  • Synthetic Efficiency : Coupling reactions using EDCl/DMAP provide higher yields (44%) compared to Steglich conditions (38%) .

  • Stability Trade-offs : While ester groups improve solubility, they necessitate post-synthetic amidation to prevent hydrolysis .

科学研究应用

Chemistry

In chemistry, (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its unique structure and biological activity profile make it a promising candidate for the development of new medications.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its versatility and reactivity make it a valuable tool in various industrial applications.

作用机制

The mechanism of action of (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

相似化合物的比较

Structural Comparisons

The table below highlights structural differences between the target compound and analogous molecules from the literature:

Compound Name / ID Core Structure Key Substituents Heterocyclic Components
Target Compound Methanone 5-Methylisoxazol-4-ylmethyl (piperazine); 5-phenylisoxazol-3-yl (methanone) Piperazine, Isoxazole (x2)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-... (4) Thiazole 4-Chlorophenyl; 4-fluorophenyl-triazolyl Thiazole, Triazole, Pyrazole
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Benzoate ester Methylisoxazol-5-yl (phenethylamino) Isoxazole, Phenethylamine
w3 (RSC Medicinal Chemistry) Methanone 5-Chloro-pyrimidinyl; triazolyl (phenylamino) Piperazine, Triazole, Pyrimidine

Key Observations :

  • The target compound’s methanone core distinguishes it from ester-based analogs like I-6273, which may exhibit reduced metabolic stability compared to ketones .
  • Substitution of triazole (in w3) with isoxazole in the target compound may reduce hydrogen-bond acceptor capacity but enhance π-stacking due to the isoxazole’s aromaticity .

Key Observations :

  • The target compound’s synthesis likely involves coupling a piperazine-isoxazole precursor with a 5-phenylisoxazole carbonyl group, analogous to methods in and , which use polar aprotic solvents (e.g., isopropyl alcohol) and acid catalysts .
Physicochemical and Crystallographic Properties

Crystallographic data for structurally related compounds:

Compound Name / ID Crystal System Space Group Planarity/Conformation Reference
Target Compound (Not reported)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-... (4) Triclinic P¯1 Near-planar; one fluorophenyl group perpendicular
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-... (5) Triclinic P¯1 Similar to compound 4

Key Observations :

  • Isostructural analogs (compounds 4 and 5) exhibit triclinic symmetry with two independent molecules per asymmetric unit, suggesting the target compound may adopt similar packing arrangements if crystallized .
  • The perpendicular orientation of fluorophenyl groups in compound 4 highlights how bulky substituents can influence crystal packing and solubility—a consideration for the target’s phenylisoxazole moiety .

生物活性

The compound (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structural features, including a piperazine ring and isoxazole moieties, suggest a variety of pharmacological applications. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4OC_{19}H_{20}N_{4}O with a molecular weight of approximately 352.4 g/mol. The structure features a piperazine ring attached to two isoxazole groups, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC19H20N4OC_{19}H_{20}N_{4}O
Molecular Weight352.4 g/mol
CAS Number2034336-26-8

Pharmacological Effects

Research indicates that compounds with similar structural characteristics often exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that isoxazole derivatives can possess significant antimicrobial properties. For instance, derivatives related to this compound have been tested against various bacterial strains, demonstrating moderate to good activity levels .
  • Anticancer Activity : Some piperazine derivatives have been reported to inhibit cancer cell growth by targeting specific pathways involved in cell proliferation and survival. The potential for this compound to act on cancerous cells warrants further investigation .
  • Neuropharmacological Effects : Compounds containing piperazine rings are often explored for their neuropharmacological properties, including potential antidepressant effects .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may interact with various biological targets such as:

  • Enzymes : Inhibition of key enzymes involved in metabolic pathways.
  • Receptors : Modulation of neurotransmitter receptors which could impact mood and cognitive functions.

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of similar compounds:

  • Antimicrobial Screening : A series of compounds related to piperazine derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the isoxazole structure significantly influenced the antibacterial efficacy .
    Compound NameActivity Level
    (5-Methylisoxazole derivative)Moderate
    (Piperazine derivative)Good
  • Anticancer Activity : In vitro studies demonstrated that certain derivatives inhibited the growth of human cancer cell lines, suggesting a potential role in cancer therapy .
  • Neuropharmacological Studies : Research highlighted the potential antidepressant effects of structurally similar compounds, indicating that this class of molecules could be beneficial in treating mood disorders .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Piperazine Intermediate : The reaction begins with piperazine being treated with (5-methylisoxazol-4-yl)methyl chloride under basic conditions.
  • Coupling Reaction : The intermediate is then coupled with a phenyl isoxazole derivative using coupling agents like triethylamine to yield the final product.

常见问题

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves stepwise control of reaction conditions. For example, maintaining a pH of 10 during acetylacetone addition (as in isoxazole synthesis) ensures proper cyclization . Monitoring reaction progress via thin-layer chromatography (TLC) with a 70:30 pet. ether:ethyl acetate solvent system helps track intermediate formation . Post-synthesis purification via recrystallization or column chromatography (using silica gel and polar/non-polar solvent gradients) enhances purity. Yield improvements may require adjusting stoichiometry, temperature (e.g., 0–5°C for exothermic steps), or catalyst selection (e.g., acidic/basic conditions for piperazine coupling) .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions on the piperazine and isoxazole rings, while Mass Spectrometry (MS) verifies molecular weight . High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm assesses purity (>95% threshold for biological assays) . Differential Scanning Calorimetry (DSC) determines melting points (e.g., 96–190°C for related piperazine derivatives) and thermal stability . Elemental analysis validates empirical formula compliance (C, H, N content) .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting receptors/kinases associated with the compound’s pharmacophores (e.g., serotonin receptors for piperazine derivatives or COX-2 for isoxazoles). Use cell viability assays (MTT/XTT) for cytotoxicity profiling against cancer lines (e.g., HeLa, MCF-7) . Competitive binding assays (e.g., fluorescence polarization) quantify affinity for specific targets. Include positive controls (e.g., known inhibitors) and triplicate runs to ensure reproducibility .

Q. What strategies address solubility challenges in formulation for in vivo studies?

  • Methodological Answer : Calculate logP values (e.g., using ChemDraw) to predict hydrophobicity. For low solubility, employ co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Tween-80) in aqueous buffers . Micellar encapsulation (e.g., with PEG-lipid carriers) or salt formation (e.g., hydrochloride) enhances bioavailability. Pre-formulation stability studies (pH 4–9, 25–40°C) identify degradation pathways .

Q. How can researchers evaluate compound stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies per ICH guidelines: expose samples to 40°C/75% RH for 6 months and analyze degradation via HPLC . Lyophilization improves long-term storage for hygroscopic derivatives. Use argon/vacuum sealing to prevent oxidation. Thermal gravimetric analysis (TGA) identifies decomposition thresholds (e.g., >200°C for sulfonyl-piperazine analogs) .

Advanced Research Questions

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Re-evaluate in vitro assay conditions (e.g., serum protein interference, metabolic enzyme absence) . Use isotopic labeling (e.g., ¹⁴C) to track in vivo metabolite formation via LC-MS . Cross-validate with ex vivo organ models (e.g., liver microsomes) to identify enzymatic degradation pathways. Adjust dosing regimens (e.g., pulsatile vs. continuous) in animal studies to mimic in vitro exposure .

Q. What computational approaches elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against crystallized targets (e.g., 5-HT2A receptor) to map binding interactions of the isoxazole and piperazine moieties . Compare electrostatic potentials (DFT calculations) of substituents (e.g., methyl vs. fluorophenyl) to correlate with IC₅₀ values . Use QSAR models (e.g., CoMFA) to predict activity cliffs and guide synthetic modifications .

Q. How can in-silico ADMET profiling guide preclinical development?

  • Methodological Answer : Employ tools like SwissADME to predict blood-brain barrier penetration (critical for CNS targets) and CYP450 inhibition risks . ProTox-II assesses hepatotoxicity and LD₅₀. Molecular dynamics simulations (GROMACS) evaluate membrane permeability over 100-ns trajectories . Validate predictions with parallel artificial membrane permeability assays (PAMPA) .

Q. What experimental designs mitigate variability in metabolic pathway studies?

  • Methodological Answer : Use radiolabeled compound (³H/¹⁴C) for precise metabolite tracking in hepatocyte incubations . Implement UPLC-QTOF-MS for untargeted metabolomics, comparing wild-type vs. CYP-knockout models to isolate enzymatic contributions . Apply randomized block designs (split-plot for time-series data) to account for inter-individual variability .

Q. How do researchers conduct comparative studies with structural analogs to prioritize lead candidates?

  • Methodological Answer :
    Synthesize analogs with systematic substitutions (e.g., cyclopropylsulfonyl vs. methoxyphenyl) and benchmark against the parent compound in dose-response assays . Generate heatmaps of IC₅₀ values, LogP, and solubility to identify optimal property trade-offs. Use cluster analysis (e.g., PCA) to group compounds by bioactivity profiles .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。